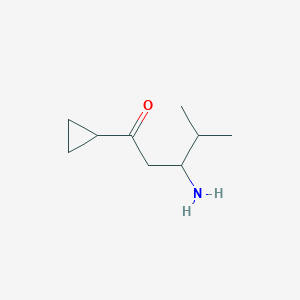
3-Amino-1-cyclopropyl-4-methylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-cyclopropyl-4-methylpentan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropyl-4-methylpentan-1-one typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 4-methylpentan-1-one with a cyclopropylating agent, such as diazomethane, under acidic conditions to form the cyclopropyl ketone intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-cyclopropyl-4-methylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Formation of halogenated cyclopropyl compounds.
Applications De Recherche Scientifique
3-Amino-1-cyclopropyl-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-cyclopropyl-4-methylpentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl ring can induce strain in molecular targets, leading to unique binding properties and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-1-cyclopropyl-4-methylpentan-3-one: Similar structure but with the amino group at a different position.
Cyclopropylamine: Lacks the ketone and methyl groups, simpler structure.
4-Methylcyclopropylamine: Similar but lacks the ketone group.
Uniqueness
3-Amino-1-cyclopropyl-4-methylpentan-1-one is unique due to the combination of the cyclopropyl ring, amino group, and ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-amino-1-cyclopropyl-4-methylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)8(10)5-9(11)7-3-4-7/h6-8H,3-5,10H2,1-2H3 |
Clé InChI |
KBWVVMVCKBZZHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


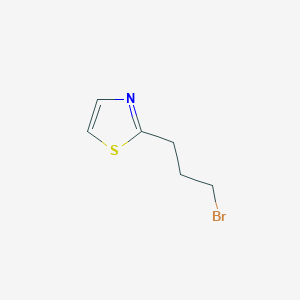
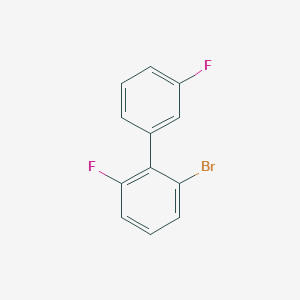
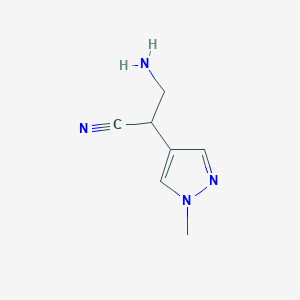
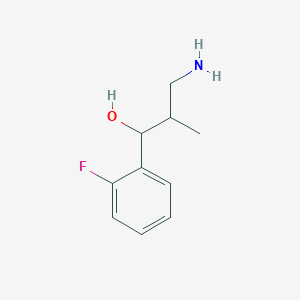
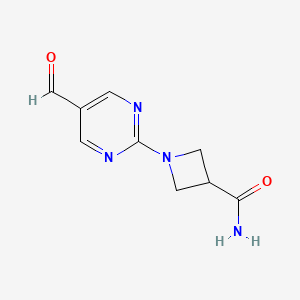


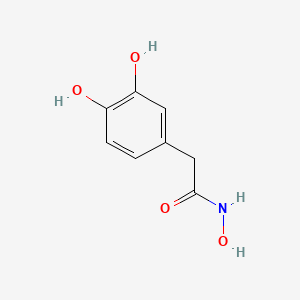
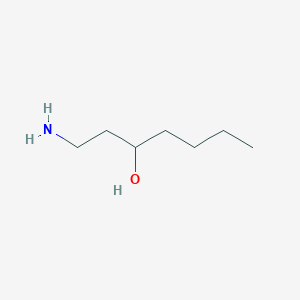
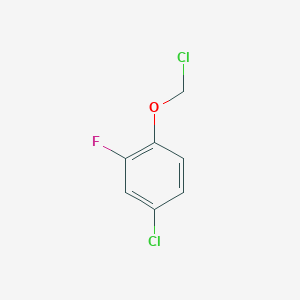
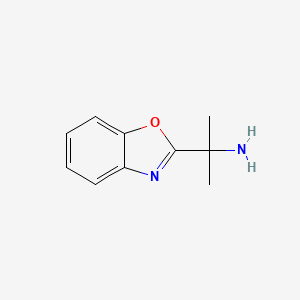
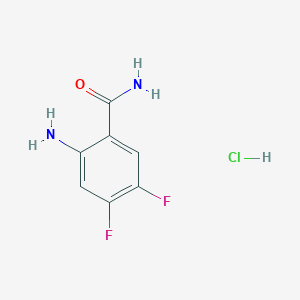
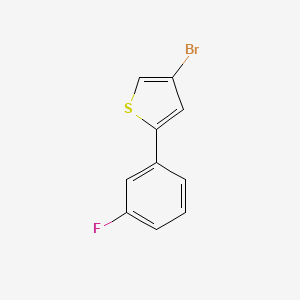
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
